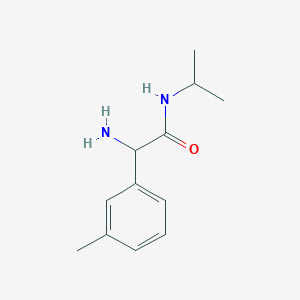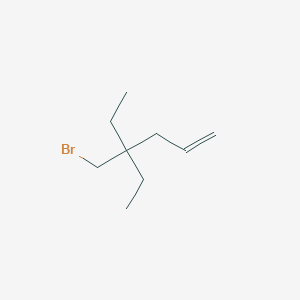![molecular formula C14H21NO2 B13186122 4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol](/img/structure/B13186122.png)
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol is an organic compound with a complex structure that includes a cyclopentyl ring, an amino group, and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol typically involves multi-step organic reactions. One common method includes the initial formation of the cyclopentyl ring followed by the introduction of the amino and hydroxymethyl groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization can further purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenolic group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenolic ring.
Aplicaciones Científicas De Investigación
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol involves its interaction with specific molecular targets and pathways. The amino and hydroxymethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity and function. The phenolic group can also participate in redox reactions, affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 4-{2-Amino-1-[1-(hydroxymethyl)cyclohexyl]ethyl}phenol
- 4-{2-Amino-1-[1-(hydroxymethyl)cyclobutyl]ethyl}phenol
Uniqueness
4-{2-Amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}phenol is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications due to variations in ring size and substituent positioning.
Propiedades
Fórmula molecular |
C14H21NO2 |
|---|---|
Peso molecular |
235.32 g/mol |
Nombre IUPAC |
4-[2-amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl]phenol |
InChI |
InChI=1S/C14H21NO2/c15-9-13(11-3-5-12(17)6-4-11)14(10-16)7-1-2-8-14/h3-6,13,16-17H,1-2,7-10,15H2 |
Clave InChI |
FVLWPLXDVSIDMH-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)(CO)C(CN)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)
![({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)





![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)


![Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13186096.png)

![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13186111.png)
